molecular formula C16H14Cl2N2O2 B2375731 N,N'-bis[(4-chlorophenyl)methyl]oxamide CAS No. 65194-52-7

N,N'-bis[(4-chlorophenyl)methyl]oxamide

Cat. No.: B2375731
CAS No.: 65194-52-7
M. Wt: 337.2
InChI Key: GOKVWJDHRDJHBV-UHFFFAOYSA-N
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Description

N,N’-bis[(4-chlorophenyl)methyl]oxamide is a chemical compound with the molecular formula C16H14Cl2N2O2 It is characterized by the presence of two 4-chlorophenyl groups attached to the nitrogen atoms of an oxamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(4-chlorophenyl)methyl]oxamide typically involves the reaction of 4-chlorobenzylamine with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-chlorobenzylamine is reacted with oxalyl chloride in the presence of a base such as triethylamine.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis[(4-chlorophenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also incorporate continuous flow processes and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(4-chlorophenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N,N’-bis[(4-chlorophenyl)methyl]oxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It can be utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N,N’-bis[(4-chlorophenyl)methyl]oxamide involves its interaction with specific molecular targets. The compound may bind to proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-chlorophenyl)urea
  • N,N’-bis(4-chlorophenyl)thiourea
  • N,N’-bis(4-chlorophenyl)carbamate

Uniqueness

N,N’-bis[(4-chlorophenyl)methyl]oxamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

IUPAC Name

N,N'-bis[(4-chlorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-13-5-1-11(2-6-13)9-19-15(21)16(22)20-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKVWJDHRDJHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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